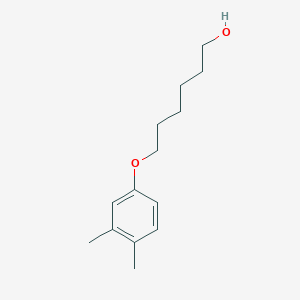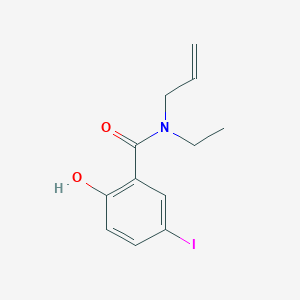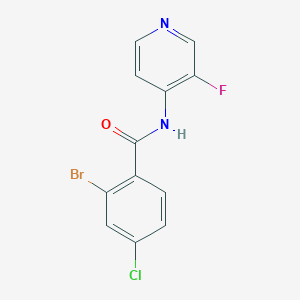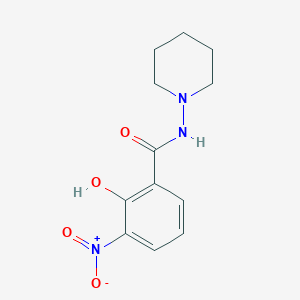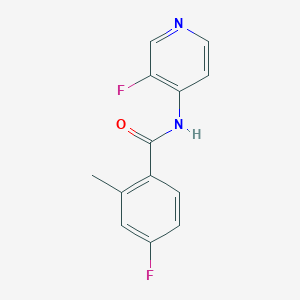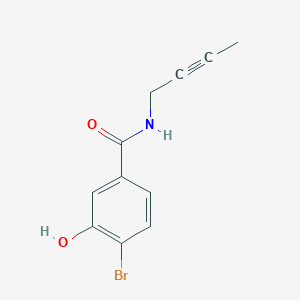![molecular formula C14H17N3O2 B6630200 2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one](/img/structure/B6630200.png)
2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one is a complex organic compound that features a unique combination of a pyrazine ring, a pyrrolidine ring, and a cyclopentanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed through the oxidation of pyrrolidine derivatives.
Carboxylic Acid Formation: The pyrrolidine-2-carbaldehyde undergoes further oxidation to form the corresponding carboxylic acid.
Decarboxylation and Oxidation: The carboxylic acid is then decarboxylated and oxidized to form the desired pyrrolidin-2-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different functional properties and applications.
科学的研究の応用
2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A simpler analog that lacks the pyrazine and cyclopentanone moieties.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the pyrrolidine and cyclopentanone structures.
Cyclopentanone: A basic ketone structure without the pyrazine and pyrrolidine rings.
Uniqueness
2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one is unique due to its combination of three distinct structural motifs, which confer specific chemical reactivity and biological activity.
特性
IUPAC Name |
2-[1-(pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-5-1-3-10(13)12-4-2-8-17(12)14(19)11-9-15-6-7-16-11/h6-7,9-10,12H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTDXSDMUGVEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCN2C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile](/img/structure/B6630126.png)
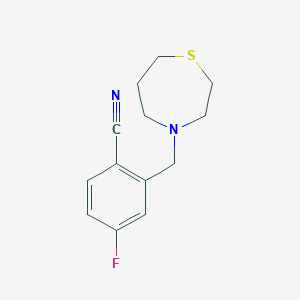
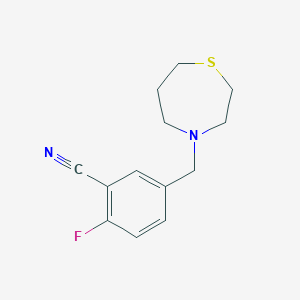
![N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine](/img/structure/B6630139.png)
![2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide](/img/structure/B6630156.png)
